![molecular formula C15H16N4O3S B2893016 7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide CAS No. 1206988-45-5](/img/structure/B2893016.png)
7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide
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Overview
Description
The compound “7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a carboxamide group (-CONH2), a triazole ring (a five-membered ring containing two carbon atoms and three nitrogen atoms), and a benzofuran moiety (a fused ring system consisting of a benzene ring and a furan ring) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the functional groups mentioned above. The presence of these groups would influence the compound’s reactivity and its interactions with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the methoxy group might undergo demethylation, the carboxamide group might participate in hydrolysis or condensation reactions, and the triazole ring might undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polar carboxamide group and the nonpolar benzofuran and triazole moieties .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has been conducted on synthesizing novel heterocyclic compounds derived from benzofuran derivatives, which exhibit significant anti-inflammatory and analgesic properties. For instance, compounds synthesized from visnagenone–ethylacetate or khellinone–ethylacetate, related to the benzofuran family, were found to inhibit cyclooxygenase enzymes (COX-1/COX-2) and displayed high inhibitory activity on COX-2 selectivity, with notable analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant and Neuroprotective Activities
A study synthesized a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. Certain derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage and showed potential as lead compounds for further development due to their potent anti-excitotoxic, ROS scavenging, and antioxidant activities (Cho et al., 2015).
Inhibition of Cell Adhesion Molecules
Another study focused on the inhibition of E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion by benzofuran derivatives. It highlighted that certain benzofuran compounds, such as PD 144795, decreased the adherence of neutrophils to activated endothelial cells by inhibiting the upregulation of adhesion molecules. This activity suggests their potential as anti-inflammatory agents (Boschelli et al., 1995).
Synthesis and Biological Activities
The synthesis and biological activities of new benzofuran derivatives have been explored, demonstrating their potential as anti-HIV agents. Through the synthesis of compounds like ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, researchers have found these derivatives to inhibit HIV-1 and HIV-2 replication in cell culture at non-toxic concentrations (Mubarak et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-19-9-17-18-15(19)23-7-6-16-14(20)12-8-10-4-3-5-11(21-2)13(10)22-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERRQVYTXDMVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCNC(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)benzofuran-2-carboxamide |
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